molecular formula C10H11FO3 B3283793 Ethyl 2-fluoro-5-methoxybenzoate CAS No. 773134-95-5

Ethyl 2-fluoro-5-methoxybenzoate

Cat. No. B3283793
CAS RN: 773134-95-5
M. Wt: 198.19 g/mol
InChI Key: DUFKSVBBFXDAKW-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-methoxybenzoate is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-5-methoxybenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The density is predicted to be 1.151±0.06 g/cm3 .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-5-methoxybenzoate has a predicted density of 1.151±0.06 g/cm3 and a predicted boiling point of 280.3±25.0 °C .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes are powerful tools with vast potential for application in chemical biology. Ethyl 2-fluoro-5-methoxybenzoate can serve as a fluorescent probe due to its inherent fluorescence properties. Researchers use it to label specific cellular components, visualize biological processes, and track molecular interactions. By attaching this compound to biomolecules (such as proteins or nucleic acids), scientists gain insights into cellular dynamics and localization .

Medicinal Chemistry and Drug Development

Ethyl 2-fluoro-5-methoxybenzoate is a valuable scaffold for designing novel pharmaceutical compounds. Medicinal chemists modify its structure to create analogs with improved pharmacological properties. Potential applications include developing anti-inflammatory agents, antiviral drugs, or anticancer therapies. Researchers explore its interactions with target proteins and evaluate its bioactivity .

Organic Synthesis and Building Blocks

As a versatile building block, this compound participates in various synthetic pathways. Chemists utilize it to construct more complex molecules. For instance, it can undergo nucleophilic substitution reactions, Suzuki coupling, or Heck reactions. Its fluoro and methoxy substituents enhance reactivity and selectivity, making it valuable in organic synthesis .

Agrochemicals and Crop Protection

Researchers investigate the potential of ethyl 2-fluoro-5-methoxybenzoate as an agrochemical. It may serve as a precursor for herbicides, fungicides, or insecticides. By understanding its mode of action and toxicity profile, scientists aim to develop environmentally friendly crop protection agents .

Materials Science and Surface Modification

Surface modification plays a crucial role in materials science. Ethyl 2-fluoro-5-methoxybenzoate can be used to functionalize surfaces, such as modifying polymers, nanoparticles, or thin films. Its unique properties allow researchers to tailor surface properties, enhance adhesion, or introduce specific functionalities .

Analytical Chemistry and Chromatography

In analytical chemistry, this compound serves as a reference standard or internal standard for chromatographic techniques. Researchers use it in gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify other compounds. Its stability and well-defined properties make it a reliable choice for calibration purposes .

properties

IUPAC Name

ethyl 2-fluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKSVBBFXDAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-5-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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